molecular formula C15H16FNO4S B12622503 N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide CAS No. 919486-90-1

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide

Cat. No.: B12622503
CAS No.: 919486-90-1
M. Wt: 325.4 g/mol
InChI Key: XZHZCCCJTCMPOX-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated hydroxyphenyl group and a hydroxy-substituted benzene ring linked via a sulfonamide bridge. The compound’s structure includes a propyl chain attached to the sulfonamide nitrogen, which may influence its solubility, bioavailability, and binding affinity in biological systems.

Properties

CAS No.

919486-90-1

Molecular Formula

C15H16FNO4S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO4S/c1-2-9-17(11-3-8-15(19)14(16)10-11)22(20,21)13-6-4-12(18)5-7-13/h3-8,10,18-19H,2,9H2,1H3

InChI Key

XZHZCCCJTCMPOX-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)O)F)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The molecular formula of N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide is C15H16FNO4S, with a molecular weight of 325.4 g/mol. The compound features both hydroxy and sulfonamide functional groups, which are crucial for its biological activity.

Preparation Methods

General Synthetic Routes

The synthesis of this compound can be approached through various methods:

Specific Synthetic Methodologies

Method A: Arylation with Sulfonamide
  • Reagents :

    • 3-Fluoro-4-hydroxyaniline
    • 4-Hydroxy-N-propylbenzenesulfonamide
    • Base (e.g., potassium carbonate)
  • Procedure :

    • Dissolve the aniline derivative in an appropriate solvent (e.g., DMF).
    • Add the sulfonamide and base to the solution.
    • Heat the mixture under reflux for several hours.
    • Purify the product through recrystallization or column chromatography.
  • Yield : Typically around 70-85% depending on reaction conditions.

Method B: Sulfonylation Reaction
  • Reagents :

    • 4-Hydroxy-N-propylbenzene
    • Sulfonyl chloride (e.g., benzenesulfonyl chloride)
    • Base (e.g., triethylamine)
  • Procedure :

    • Mix the hydroxy compound with triethylamine in dichloromethane.
    • Slowly add sulfonyl chloride while stirring at room temperature.
    • Allow the reaction to proceed for several hours.
    • Isolate the product by filtration and wash with water.
  • Yield : Generally yields around 80% after purification.

Mechanochemical Synthesis

Recent advances in mechanochemistry have introduced new pathways for synthesizing complex organic molecules:

  • Reagents :

    • Similar to those listed above but used in a ball mill setup.
  • Procedure :

    • Combine all reactants in a milling jar with grinding balls.
    • Mill for a specified duration (e.g., 30 minutes).
    • Extract and purify the product using standard organic extraction techniques.
  • Yield : Mechanochemical methods can yield up to 90% due to enhanced reaction kinetics.

Comparison of Methods

The following table summarizes the different preparation methods, yields, and key characteristics:

Method Yield (%) Key Features
Direct Arylation 70-85 Simple setup, moderate yield
Sulfonylation 80 Effective for introducing sulfonamide group
Mechanochemical Synthesis Up to 90 High efficiency, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluoro group or to convert the sulfonamide group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or de-fluorinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide with three structurally related compounds from the literature (), focusing on synthesis, physical properties, and functional group variations.

Table 1: Key Properties of Comparable Compounds

Compound Name Rf Value Yield (%) Melting Point (°C) Notable Features
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 0.32 82 75 Butyl chain, fluorophenoxy group, acetamide backbone
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 0.28 54 84 Hydroxy-isopropyl group, fluorophenoxy moiety
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) 0.65 51 74 Branched ester group, chiral center ([α]²²D = +61.1)
This compound N/A N/A N/A Sulfonamide core, dual hydroxyl groups, propyl chain

Structural and Functional Differences

Backbone and Functional Groups :

  • The target compound features a sulfonamide linker, whereas compounds 30–32 () utilize acetamide backbones. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to acetamides, which may enhance target binding in drug design .
  • The presence of dual hydroxyl groups in the target compound contrasts with the single hydroxyl group in compound 31. This could influence solubility and metal-chelation properties.

Compound 32 contains a chiral center ([α]²²D = +61.1), highlighting stereochemical considerations absent in the target compound .

Synthetic Routes: Compounds 30–32 were synthesized via nucleophilic substitution (Method C) using 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one as a precursor.

Research Findings and Implications

  • Synthetic Efficiency: Compounds 30–32 achieved yields of 51–82% (), indicating robust synthetic routes for fluorophenoxy-acetamide derivatives. However, the absence of data on the target compound’s synthesis limits direct comparisons.
  • Thermal Stability : The melting points of compounds 30–32 (74–84°C) suggest moderate thermal stability, likely influenced by their alkyl and hydroxyl substituents. The target compound’s melting point remains uncharacterized but could differ due to its sulfonamide core.
  • Compound 32’s chirality further underscores the importance of stereochemistry in bioactivity, a factor unexplored for the target compound .

Biological Activity

N-(3-Fluoro-4-hydroxyphenyl)-4-hydroxy-N-propylbenzene-1-sulfonamide is a sulfonamide compound characterized by a complex structure featuring both fluoro and hydroxy substituents. This unique arrangement contributes to its potential biological activities, particularly in pharmacological contexts. The molecular formula is C15H16FNO4SC_{15}H_{16}FNO_4S with a molecular weight of approximately 325.4 g/mol .

Chemical Structure and Properties

The compound's structure includes a sulfonamide group attached to a benzene ring, which is further substituted with both a fluorine atom and a hydroxyl group. These functional groups are critical in determining the compound's reactivity and interactions within biological systems.

Property Value
Molecular FormulaC15H16FNO4S
Molecular Weight325.4 g/mol
IUPAC NameThis compound

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. Sulfonamides have been shown to enhance dopaminergic tone and normalize neuroplasticity, which are crucial in neurological contexts . The compound's structural features suggest that it may interact with specific molecular targets, influencing various signaling pathways.

The interactions of this compound with biological targets are essential for understanding its mechanism of action. It is hypothesized that the fluoro and hydroxy groups enhance its binding affinity to target enzymes or receptors, potentially leading to therapeutic effects.

Study on Behavioral Sensitization

A study exploring the effects of related sulfonamides, such as 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide, demonstrated significant impacts on nicotine-induced behavioral sensitization in mice. This study highlighted how sulfonamides can modulate locomotor activity and neurochemical levels in the brain, suggesting potential applications in treating addiction-related disorders .

Comparative Analysis

To better understand the unique biological activity of this compound, it can be compared with other sulfonamide derivatives:

Compound Name Structure Features Unique Aspects
3-Fluoro-N-(1H-indol-5-yl)benzamideContains an indole ringDifferent scaffold structure; potential different biological activity
N-[2-(1H-Indol-5-Yl)-Butyl]-4-Sulfamoyl-BenzamideIndole ring with butyl chainVariation in side chain affects solubility and activity
4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamideIndazole ring structureDifferent heterocyclic structure may lead to distinct pharmacological profiles

The presence of both fluoro and hydroxy groups enhances the reactivity and biological activity of this compound compared to similar compounds.

Q & A

Q. Table 1. Synthetic Yields Under Different Conditions

BaseSolventTemperature (°C)Yield (%)Reference
TriethylamineDMF8075
NaHCO3THF6052

Q. Table 2. Biological Activity of Structural Analogs

Analog (R-group)IC50 (µM)Target EnzymeReference
Propyl (original)0.45Carbonic Anhydrase
Morpholine0.75Carbonic Anhydrase

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